molecular formula C9H13Cl2N3 B6220848 2-{imidazo[1,2-a]pyridin-7-yl}ethan-1-amine dihydrochloride CAS No. 2758004-42-9

2-{imidazo[1,2-a]pyridin-7-yl}ethan-1-amine dihydrochloride

Katalognummer B6220848
CAS-Nummer: 2758004-42-9
Molekulargewicht: 234.1
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{imidazo[1,2-a]pyridin-7-yl}ethan-1-amine dihydrochloride (also known as 2-IPE-D) is a synthetic compound that has been studied for its potential therapeutic applications. It is an imidazole derivative that has been used in a variety of research applications, including as an inhibitor of histone deacetylase (HDAC), as an inhibitor of the c-Jun N-terminal kinase (JNK), and as an inhibitor of the NF-κB pathway. 2-IPE-D has also been studied for its potential to modulate the activity of the estrogen receptor (ER). This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of 2-IPE-D.

Wissenschaftliche Forschungsanwendungen

2-IPE-D has been studied for its potential therapeutic applications. It has been shown to act as an inhibitor of histone deacetylase (HDAC), as an inhibitor of the c-Jun N-terminal kinase (JNK), and as an inhibitor of the NF-κB pathway. 2-IPE-D has also been studied for its potential to modulate the activity of the estrogen receptor (ER).

Wirkmechanismus

2-IPE-D acts as an inhibitor of histone deacetylase (HDAC) by binding to the zinc ion in the active site of the HDAC enzyme. This binding disrupts the enzyme’s ability to bind to its substrate, resulting in the inhibition of HDAC activity. 2-IPE-D has also been shown to inhibit the c-Jun N-terminal kinase (JNK) by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from binding to its substrate, resulting in the inhibition of JNK activity. Additionally, 2-IPE-D has been shown to inhibit the NF-κB pathway by binding to the IκBα subunit of the NF-κB complex. This binding prevents the NF-κB complex from entering the nucleus, resulting in the inhibition of NF-κB activity.
Biochemical and Physiological Effects
2-IPE-D has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of histone deacetylase (HDAC), resulting in an increase in histone acetylation levels. This increase in histone acetylation has been shown to result in an increase in gene expression levels. Additionally, 2-IPE-D has been shown to inhibit the activity of the c-Jun N-terminal kinase (JNK), resulting in an inhibition of the inflammatory response. Finally, 2-IPE-D has been shown to inhibit the activity of the NF-κB pathway, resulting in an inhibition of the activity of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

2-IPE-D has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively stable compound, and can be stored for extended periods of time without degradation. Additionally, it is a relatively inexpensive compound, making it an attractive choice for laboratory experiments. A limitation of 2-IPE-D is that it has a relatively short half-life in vivo, making it unsuitable for use in long-term experiments.

Zukünftige Richtungen

The potential future directions of 2-IPE-D include further research into its potential therapeutic applications. This could include further research into its potential to modulate the activity of the estrogen receptor (ER), as well as its potential to modulate the activity of other enzymes and pathways. Additionally, further research into the mechanism of action of 2-IPE-D could lead to the development of novel compounds with improved efficacy and selectivity. Finally, further research into the pharmacokinetics of 2-IPE-D could lead to the development of formulations with improved bioavailability and extended half-life.

Synthesemethoden

2-IPE-D can be synthesized from commercially available imidazole and ethan-1-amine via a two-step synthesis process. The first step involves the condensation of imidazole and ethan-1-amine to form the desired 2-IPE-D. This reaction is conducted in the presence of a base, such as sodium hydroxide, and is followed by the addition of hydrochloric acid to form the dihydrochloride salt of 2-IPE-D. This synthesis method has been reported to produce high yields of 2-IPE-D.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{imidazo[1,2-a]pyridin-7-yl}ethan-1-amine dihydrochloride' involves the reaction of 2-bromoethylamine hydrobromide with imidazo[1,2-a]pyridine in the presence of a base to form the intermediate 2-(imidazo[1,2-a]pyridin-7-yl)ethan-1-amine. This intermediate is then treated with hydrochloric acid to obtain the final product as a dihydrochloride salt.", "Starting Materials": [ "2-bromoethylamine hydrobromide", "imidazo[1,2-a]pyridine", "base", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-bromoethylamine hydrobromide and imidazo[1,2-a]pyridine in a suitable solvent such as DMF or DMSO.", "Step 2: Add a base such as potassium carbonate or sodium hydride to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the reaction mixture to remove any insoluble material and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the resulting residue in a suitable solvent such as ethanol or methanol.", "Step 5: Add hydrochloric acid to the solution and stir at room temperature for several hours.", "Step 6: Filter the resulting precipitate and wash with a suitable solvent such as diethyl ether or acetone.", "Step 7: Dry the product under vacuum to obtain the final compound as a dihydrochloride salt." ] }

CAS-Nummer

2758004-42-9

Molekularformel

C9H13Cl2N3

Molekulargewicht

234.1

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.